Regioisomer-Specific Predicted pKa and Lipophilicity Differentiate Reactivity Profiles
The 2-trifluoromethyl substitution in 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline (CAS 946784-63-0) confers a predicted pKa of 1.98±0.10 and a LogP of 2.47 . In contrast, the 3-trifluoromethyl regioisomer (CAS 946662-85-7) exhibits a predicted pKa of 2.34±0.10 and a LogP of 2.65 . The lower pKa of the 2-isomer indicates stronger acidity, which can influence amine nucleophilicity and salt formation in synthetic applications.
| Evidence Dimension | Predicted pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | 1.98±0.10 |
| Comparator Or Baseline | 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (CAS 946662-85-7): 2.34±0.10 |
| Quantified Difference | ΔpKa = -0.36 (more acidic) |
| Conditions | Predicted using ACD/Labs Percepta or similar in silico models |
Why This Matters
A lower pKa affects amine protonation state at physiological pH, impacting solubility and potential biological interactions, making the 2-isomer a distinct synthetic intermediate.
